molecular formula C14H18BrN5O3 B3060736 1-(2-(3-Nitrophenyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide CAS No. 7478-10-6

1-(2-(3-Nitrophenyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide

Cat. No.: B3060736
CAS No.: 7478-10-6
M. Wt: 384.23 g/mol
InChI Key: QRPBKLYQXBOMED-UHFFFAOYSA-M
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Description

1-(2-(3-Nitrophenyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide is a useful research compound. Its molecular formula is C14H18BrN5O3 and its molecular weight is 384.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402870. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-nitrophenyl)-2-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N5O3.BrH/c20-14(12-2-1-3-13(4-12)18(21)22)5-19-9-15-6-16(10-19)8-17(7-15)11-19;/h1-4H,5-11H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPBKLYQXBOMED-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2CN3CN1C[N+](C2)(C3)CC(=O)C4=CC(=CC=C4)[N+](=O)[O-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585923
Record name 1-[2-(3-Nitrophenyl)-2-oxoethyl]-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7478-10-6
Record name NSC402870
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402870
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[2-(3-Nitrophenyl)-2-oxoethyl]-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(3-Nitrophenyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide
Reactant of Route 2
1-(2-(3-Nitrophenyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide
Reactant of Route 3
1-(2-(3-Nitrophenyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide
Reactant of Route 4
Reactant of Route 4
1-(2-(3-Nitrophenyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide
Reactant of Route 5
Reactant of Route 5
1-(2-(3-Nitrophenyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide
Reactant of Route 6
Reactant of Route 6
1-(2-(3-Nitrophenyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide

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